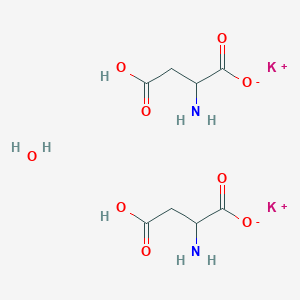

Potassium hydrogen-DL-aspartate hemihydrate

Description

Properties

CAS No. |

394208-50-5 |

|---|---|

Molecular Formula |

C8H14K2N2O9 |

Molecular Weight |

360.40 g/mol |

IUPAC Name |

dipotassium;bis(2-aminobutanedioate);hydron;hydrate |

InChI |

InChI=1S/2C4H7NO4.2K.H2O/c2*5-2(4(8)9)1-3(6)7;;;/h2*2H,1,5H2,(H,6,7)(H,8,9);;;1H2/q;;2*+1;/p-2 |

InChI Key |

YKZPPPNXRZHVGX-UHFFFAOYSA-L |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.O.[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Routes for Potassium Dl Aspartate Hemihydrate

Chemical Synthesis Pathways and Reaction Optimization for DL-Aspartate Salts

The synthesis of Potassium DL-aspartate hemihydrate begins with the production of its core component, DL-aspartic acid, a racemic mixture of D- and L-aspartic acid. Chemical synthesis methods typically yield this racemic mixture, which is then neutralized to produce the desired salt.

A common industrial method involves the reaction of an unsaturated dicarboxylic acid, such as maleic acid or fumaric acid, with an excess of aqueous ammonia (B1221849) at elevated temperatures and pressures. This process yields diammonium D,L-aspartate, which is subsequently neutralized to form D,L-aspartic acid. Another established laboratory method is the amidomalonate synthesis, where diethyl acetamidomalonate is alkylated and then hydrolyzed to produce the target amino acid.

Optimization of these reactions is crucial for maximizing yield and purity. For the direct synthesis of the potassium salt, DL-aspartic acid is dissolved in water and reacted with potassium hydroxide. Key parameters are carefully controlled during this process.

Key Reaction Parameters for Potassium DL-aspartate hemihydrate Synthesis

| Parameter | Value/Range | Purpose |

|---|---|---|

| Reactant Ratio | Aspartic Acid : KOH (1 : 0.6-0.75 by mass) | Ensures proper salt formation. |

| Dissolution Temp. | 30–45°C | Optimizes the dissolution of aspartic acid in water. |

| pH Control | ~7.5 | Ensures complete neutralization for optimal product formation. |

| Crystallization | Addition of organic solvent (e.g., ethanol) at low temperatures (-30°C to -20°C) | Induces precipitation of the final crystalline product. |

This table summarizes key optimized parameters for the synthesis of Potassium DL-aspartate hemihydrate from DL-aspartic acid and potassium hydroxide.

Stereoselective Synthesis Approaches for Aspartate Isomers

While the subject compound is a racemic mixture, understanding stereoselective synthesis is essential for producing specific isomers (D- or L-aspartic acid) when required. Achieving high stereoselectivity in chemical synthesis is a significant challenge, as many methods naturally produce racemic mixtures. Strategies to overcome this often involve asymmetric synthesis, which can be achieved through several techniques:

Chiral Pool Synthesis: This approach uses enantiomerically pure starting materials, such as other amino acids or sugars, to derive the desired stereocenter.

Chiral Auxiliaries: An enantiopure group is temporarily attached to the substrate to direct the reaction to form one stereoisomer over the other. This auxiliary is later removed.

Enantioselective Catalysis: A chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer. This is a highly efficient method as only a small amount of the catalyst is needed.

These methods are critical in fields like pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Enzymatic and Biocatalytic Approaches to Aspartate Production Relevant to DL-Forms

Enzymatic methods offer high specificity and efficiency under mild conditions, making them an attractive alternative to chemical synthesis. While most enzymes are stereospecific, producing either the L- or D-isomer, these approaches are relevant to DL-forms as they provide the individual components that can be mixed.

The industrial production of L-aspartic acid is predominantly achieved through an enzymatic process. This method uses the enzyme L-aspartate ammonia-lyase (also known as aspartase) to catalyze the amination of fumaric acid. This reaction is highly efficient, with some processes reporting yields over 80%. Whole bacterial cells, such as Escherichia coli, that overexpress the aspartase enzyme are commonly used as biocatalysts.

The synthesis of D-aspartic acid can be accomplished using an enzyme called aspartate racemase. This enzyme specifically converts L-aspartic acid into D-aspartic acid. D-aspartic acid is metabolized in organisms by the D-aspartate oxidase enzyme.

Enzyme Cascade Systems for Aspartate Biosynthesis

Enzyme cascade systems, which involve multiple enzymes working in sequence, provide an elegant and efficient way to synthesize molecules from simpler, often cheaper, starting materials. These one-pot reactions avoid the need to isolate intermediates, which can significantly improve production efficiency and reduce costs.

A notable example is the biosynthesis of L-aspartate from maleate (B1232345), a less expensive substrate than fumarate (B1241708). This process utilizes a dual-enzyme system within an engineered E. coli strain:

Dual-Enzyme Cascade for L-Aspartate Synthesis

| Step | Enzyme | Function | Substrate | Product |

|---|---|---|---|---|

| 1 | Maleate cis-trans isomerase (MaiA) | Catalyzes the isomerization of maleate to fumarate. | Maleate | Fumarate |

| 2 | Aspartase (AspA) | Catalyzes the amination of fumarate to L-aspartate. | Fumarate | L-Aspartate |

This table outlines the sequential reactions in the one-pot biosynthesis of L-aspartate from maleate.

Researchers have optimized this system by modifying the rate-limiting enzyme, MaiA, and balancing the expression levels of both enzymes, achieving conversion rates of nearly 100% in significantly reduced reaction times. This demonstrates the power of biocatalytic cascades for the efficient and environmentally responsible production of amino acids.

Derivatization Strategies and Novel Analog Synthesis Related to Aspartate Core Structures

The aspartate core structure is a versatile scaffold for creating novel molecules with diverse functionalities. These strategies are employed for both analytical purposes and the development of new bioactive compounds.

Analytical Derivatization: Because most amino acids lack a chromophore, they are often derivatized before analysis by methods like high-performance liquid chromatography (HPLC) to enable UV or fluorescence detection. A common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with primary amines in the presence of a thiol (like mercaptopropionic acid) to form highly fluorescent products, allowing for sensitive quantification.

Novel Analog Synthesis: The aspartate framework is a key component in the design of new enzyme inhibitors. For example, analogues of N-phosphonacetyl-L-aspartate (PALA), a potent inhibitor of aspartate transcarbamoylase, have been synthesized by modifying the carboxylate groups to create new compounds with potential therapeutic applications. Chemoenzymatic methods have also been used to create functionalized aspartate analogues with substituents at the C-3 position, which have shown activity as inhibitors for excitatory amino acid transporters (EAATs).

Peptide Synthesis and Side Reactions: During solid-phase peptide synthesis (SPPS), aspartic acid residues can cause a significant side reaction known as aspartimide formation. This occurs when the peptide backbone nitrogen attacks the side-chain carboxyl group, forming a cyclic imide. This intermediate can then reopen to form not only the desired α-aspartyl peptide but also an undesired β-aspartyl peptide, which can be difficult to separate from the final product. Strategies to minimize this include using bulky side-chain protecting groups or adding acidic modifiers to the deprotection solution. Recently, novel protecting groups like cyanosulfurylides have been developed to mask the carboxylic acid via a stable C-C bond, which can be cleaved under specific conditions, effectively preventing aspartimide formation.

Advanced Structural Elucidation and Characterization of Potassium Dl Aspartate Hemihydrate

Single-Crystal X-ray Diffraction Studies of Aspartate Hemihydrate Salts

Analysis of Polymorphic Forms and Crystal Packing

For comparative purposes, the crystallographic data of a related compound, DL-ornithine DL-aspartate hemihydrate, reveals a monoclinic crystal system with the space group C2. The unit cell parameters for this related salt are a = 21.858(2) Å, b = 4.718(1) Å, c = 18.046(2) Å, and β = 137.4(1)°. While not identical, these parameters offer a glimpse into the potential scale and symmetry of aspartate hemihydrate crystals. The presence of the hemihydrate water molecule plays a crucial role in stabilizing the crystal packing through the formation of extensive hydrogen bond networks.

It is important to note that different polymorphic forms can arise from variations in crystallization conditions, such as solvent, temperature, and saturation. These polymorphs, while chemically identical, can exhibit distinct crystal packings, leading to differences in physical properties like solubility and stability.

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions

The solid-state structure of Potassium DL-aspartate hemihydrate is heavily influenced by a complex network of hydrogen bonds. These interactions involve the amino group (-NH3+), the carboxylate groups (-COO-), and the hemihydrate water molecules. The aspartate ions act as both hydrogen bond donors and acceptors, creating a three-dimensional network that holds the crystal lattice together.

Conformation of Aspartate Cations within the Crystal Lattice

Within the crystal lattice, the aspartate ions are expected to adopt a specific conformation that minimizes steric hindrance and maximizes the stability of the hydrogen bonding network. In the zwitterionic form, the amino group is protonated (-NH3+) and the carboxyl groups are deprotonated (-COO-). The conformation of the aspartate side chain (the -CH2-COOH group) is of particular interest.

Spectroscopic Investigations for Molecular Conformation and Solid-State Characteristics

Spectroscopic techniques are invaluable for probing the functional groups, molecular conformation, and solid-state properties of Potassium DL-aspartate hemihydrate.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in Potassium DL-aspartate hemihydrate and their chemical environment.

Infrared (IR) Spectroscopy: The IR spectrum of an aspartate salt is characterized by absorption bands corresponding to the vibrations of its various functional groups. Key expected vibrational modes include:

N-H stretching: In the region of 3000-3200 cm⁻¹, characteristic of the -NH3+ group.

C-H stretching: Around 2900-3000 cm⁻¹.

C=O stretching: The asymmetric and symmetric stretching vibrations of the carboxylate groups (-COO-) typically appear in the ranges of 1560-1620 cm⁻¹ and 1400-1450 cm⁻¹, respectively.

N-H bending: Around 1500-1550 cm⁻¹.

O-H stretching and bending: Broad bands associated with the water of hydration would be expected in the region of 3200-3600 cm⁻¹ (stretching) and around 1630-1650 cm⁻¹ (bending).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. A Raman spectrum for Potassium DL-aspartate hemihydrate is available and shows characteristic peaks. The analysis of a typical Raman spectrum of an aspartate would reveal:

C-H stretching: Vibrations of the CH and CH2 groups.

COO- symmetric stretching: A strong band typically observed around 1410 cm⁻¹.

Skeletal vibrations: A complex fingerprint region below 1200 cm⁻¹ corresponding to various C-C and C-N stretching and bending modes.

The precise positions and intensities of these bands in both IR and Raman spectra are sensitive to the solid-state environment, including hydrogen bonding and crystal packing, making vibrational spectroscopy a powerful tool for characterizing the solid form of this compound.

Table 1: Expected Vibrational Modes for Potassium DL-aspartate hemihydrate

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino Group (-NH₃⁺) | N-H Stretching | 3000 - 3200 |

| N-H Bending | 1500 - 1550 | |

| Carboxylate Group (-COO⁻) | Asymmetric C=O Stretching | 1560 - 1620 |

| Symmetric C=O Stretching | 1400 - 1450 | |

| Alkyl Group (-CH₂-, -CH-) | C-H Stretching | 2900 - 3000 |

| Water of Hydration (H₂O) | O-H Stretching | 3200 - 3600 (broad) |

Nuclear Magnetic Resonance Spectroscopy for Solution and Solid-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in both solution and the solid state.

Solution-State NMR: In an aqueous solution, the aspartate ions are solvated and can undergo rapid conformational changes. ¹H and ¹³C NMR spectroscopy can provide information about the average conformation and the chemical environment of the different atoms in the molecule. For L-aspartic acid in D₂O, the approximate ¹H NMR chemical shifts are around 3.8 ppm for the α-proton and around 2.7-2.8 ppm for the β-protons. The ¹³C NMR chemical shifts for the carboxyl carbons are typically in the range of 170-180 ppm, the α-carbon around 50-55 ppm, and the β-carbon around 35-40 ppm. These values can be influenced by pH and the presence of counter-ions like potassium.

Solid-State NMR: Solid-state NMR (ssNMR) is particularly useful for characterizing the structure and dynamics of crystalline and amorphous solids. For Potassium DL-aspartate hemihydrate, ssNMR could provide valuable insights that are not accessible in solution.

¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR: This technique would be expected to show distinct resonances for the different carbon atoms in the aspartate molecule (the two carboxyl carbons, the α-carbon, and the β-carbon). The chemical shifts and line widths of these resonances would be sensitive to the local environment, including the effects of crystal packing and hydrogen bonding. In a racemic compound, the presence of both D and L enantiomers could potentially lead to a doubling of the resonances or broadening of the spectral lines compared to the pure enantiomers, depending on the specifics of the crystal packing.

³⁹K NMR: As a quadrupolar nucleus, ³⁹K NMR can be challenging but can provide direct information about the coordination environment of the potassium ions within the crystal lattice. The quadrupolar coupling constant and asymmetry parameter are sensitive to the local symmetry around the potassium nucleus.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Potassium DL-aspartate hemihydrate

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Carboxyl (C=O) | 170 - 180 | Two distinct signals may be observed for the α- and β-carboxylate groups. |

| Alpha-Carbon (α-C) | 50 - 55 | The chemical shift is influenced by the attached amino and carboxyl groups. |

Chiral Resolution and Stereochemical Analysis of DL-Aspartate Components

The stereochemistry of aspartate is of critical importance in numerous biological and pharmaceutical contexts. While L-aspartic acid is one of the proteinogenic amino acids, its enantiomer, D-aspartic acid, also plays significant physiological roles, particularly in the nervous and endocrine systems. nih.govresearchgate.net Potassium DL-aspartate hemihydrate, as a racemic mixture, contains equal amounts of both the D- and L-enantiomers. The ability to separate and quantify these enantiomers is essential for quality control, research, and understanding the compound's ultimate application and biological activity. This section details the analytical techniques employed for the chiral resolution and stereochemical analysis of the DL-aspartate components.

Chromatographic Methods for Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the enantiomeric purity of amino acids, including the D- and L-aspartate present in Potassium DL-aspartate hemihydrate. nih.govmdpi.com The successful separation of these enantiomers relies on creating a chiral environment, which can be achieved through two primary strategies: direct and indirect chiral separation.

Direct Chiral Separation involves the use of a Chiral Stationary Phase (CSP). These columns are packed with a chiral material that interacts differently with each enantiomer, leading to different retention times and thus, separation. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are particularly effective for resolving underivatized amino acids. sigmaaldrich.commdpi.com The teicoplanin-based Astec CHIROBIOTIC T column, for instance, has demonstrated successful separation of DL-aspartic acid. nih.govsigmaaldrich.com The separation mechanism on these phases is complex, involving multiple interactions like hydrogen bonding, ionic interactions, and steric repulsion, which differ for the D- and L-enantiomers. sigmaaldrich.com Another type of CSP used for amino acid enantiomers is the chiral crown ether column, which can separate underivatized amino acids. mdpi.com

Table 1: Examples of Direct HPLC Methods for Aspartic Acid Enantiomer Resolution

| Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Astec CHIROBIOTIC® T (Teicoplanin CSP) | Water:Methanol (B129727):Formic Acid | Mass Spectrometry (MS) | sigmaaldrich.com |

| Astec Chirobiotic T (10 cm x 4.6mm, 5μm) | Gradient of Eluent A (0.1% Formic Acid in 2% ACN) and Eluent B (0.009% Formic Acid in methanol) | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| CROWNPAK CR(+) (Chiral Crown Ether) | 0.3% Trifluoroacetic acid | Mass Spectrometry (MS) | mdpi.com |

| NH2 column with Chiral Mobile Phase Additive (CMPA) | Potassium dihydrogen phosphate (B84403) (50 mM, pH 6.0) and 2-propanol (50:50, v/v) with Vancomycin as CMPA | PDA Detector | mdpi.com |

Indirect Chiral Separation offers an alternative approach. In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column, such as a C18 column. researchgate.netnih.gov A common derivatizing agent is o-phthaldialdehyde (OPA) used in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine. mdpi.comresearchgate.net This reaction forms fluorescent isoindole derivatives that can be readily detected. researchgate.net While effective, this method requires an additional reaction step and care must be taken to ensure the derivatizing agent is enantiomerically pure and that no racemization occurs during the reaction. cat-online.com

Table 2: Example of Indirect HPLC Method for Amino Acid Enantiomer Resolution

| Derivatization Agent | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| o-phthaldialdehyde (OPA) and N-isobutyryl-L-cysteine | Symmetry C18 | Concave mobile phase gradient | Fluorimetric | mdpi.com |

| Activated ester of (S)-ibuprofen | C18 column | Aqueous solution of sodium dodecyl sulfate (B86663) and Brij-35 | Not specified | nih.gov |

The choice between direct and indirect methods depends on factors such as the availability of specific chiral columns, the complexity of the sample matrix, and the required sensitivity. mdpi.com For the quality control of Potassium DL-aspartate hemihydrate, a validated chromatographic method is crucial to confirm the 1:1 ratio of D- and L-enantiomers and to detect any potential enantiomeric excess, ensuring the product's identity and purity. researchgate.net

Computational Chemistry and Theoretical Modeling of Potassium Dl Aspartate Hemihydrate Systems

Quantum Chemical Calculations of Molecular and Ionic Interactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for elucidating the fundamental interactions within a chemical system. nih.gov These methods allow for the calculation of electronic structure, charge distribution, and the nature of chemical bonds, providing a basis for understanding the compound's properties. nih.gov

The charge distribution in the aspartate anion is not localized. The negative charge is delocalized across the two oxygen atoms of the carboxylate groups, and the positive charge is on the ammonium (B1175870) group. youtube.com This charge separation makes the molecule highly polar. The presence of the K⁺ ion introduces a strong electrostatic interaction. Quantum chemical calculations can precisely map this charge distribution, often visualized using electrostatic potential maps, which would show negative potential around the carboxylate groups and positive potential around the ammonium group and the K⁺ ion.

Under physiological conditions, aspartate is negatively charged. ditki.com The specific distribution of charges and the resulting molecular electrostatic potential are key to understanding how the molecule interacts with its environment, particularly with polar water molecules and other ions.

Table 1: Theoretical pKa Values and Charge State of Aspartate Functional Groups This table presents typical pKa values for the functional groups of aspartic acid, which determine the charge state in the Potassium DL-aspartate salt.

| Functional Group | Typical pKa | Charge State in Salt (at neutral pH) |

| α-carboxyl | ~2.0 | -1 |

| Side-chain carboxyl | ~3.9 | -1 |

| α-amino | ~9.9 | +1 |

| Net Charge of Aspartate | -1 |

Source: Data derived from general amino acid properties. wikipedia.org

In an aqueous solution, the primary interactions are the ionic bond between the potassium cation (K⁺) and the aspartate anion, and the hydrogen bonds between these ions and the surrounding water molecules. The K⁺---⁻OOC- interaction is a strong, non-directional electrostatic attraction.

Quantum calculations on similar systems reveal that the interaction energy is a sum of several components:

Electrostatic Attraction: The dominant force between the positively charged potassium ion and the negatively charged carboxylate groups of aspartate.

Polarization: The charge distribution of each ion is distorted by the presence of the other, leading to an induced dipole interaction.

Dispersion Forces: Weak, short-range attractions arising from correlated fluctuations in the electron clouds of the ions.

Pauli Repulsion: A strong, short-range repulsive force preventing the collapse of the ions into each other.

Molecular Dynamics Simulations of Solvation and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including how molecules move, change shape, and interact with their solvent. nih.gov MD simulations can provide a detailed picture of the solvation shell around the potassium and aspartate ions and the dynamic conformational changes of the aspartate molecule. nih.govcore.ac.uk

When Potassium DL-aspartate dissolves in water, the ions become solvated. MD simulations show that:

Potassium Ion (K⁺) Solvation: The K⁺ ion is surrounded by a well-defined hydration shell of water molecules. The oxygen atoms of the water molecules orient themselves towards the positive ion. Simulations of K⁺ ions in potassium channels show them shedding this water shell as they interact with the carbonyl oxygen atoms of the protein backbone, an analogous process to its interaction with the aspartate carboxylate groups. researchgate.netnih.gov

Aspartate Anion Solvation: The aspartate anion is solvated through multiple interactions. The negatively charged carboxylate groups form strong hydrogen bonds with the hydrogen atoms of surrounding water molecules. The positively charged ammonium group acts as a hydrogen bond donor to the oxygen atoms of other water molecules. The polar nature of aspartate ensures it is readily exposed to an aqueous environment. russelllab.org

Conformational Dynamics: The aspartate molecule is not rigid. The Cα-Cβ and Cβ-Cγ bonds can rotate, allowing the side chain to adopt different conformations. MD simulations can map the energy landscape of these conformations and determine the most probable shapes the molecule will adopt in solution, which is critical for its interaction with other molecules.

The hemihydrate water molecule in the solid state plays a crucial role in stabilizing the crystal structure through specific hydrogen bonds. Upon dissolution, this structural water becomes part of the bulk solvent.

Theoretical Prediction of Solid-State Properties and Crystal Growth Morphology

The prediction of crystal structure and morphology from a chemical diagram alone is a major challenge in materials science, often tackled through collaborative "blind tests". uva.nl Computational methods are used to generate and rank plausible crystal packing arrangements. uva.nl

For an ionic salt like Potassium DL-aspartate hemihydrate, these methods would involve:

Generating Molecular Models: Creating accurate 3D models of the K⁺ ion, the aspartate zwitterion, and the water molecule.

Crystal Packing Search: Using algorithms to search for low-energy packing arrangements (polymorphs) in various space groups.

Lattice Energy Calculation: Calculating the lattice energy for each potential crystal structure. This energy is the sum of all intermolecular and ionic interactions in the crystal. For ionic systems, Coulombic (electrostatic) interactions contribute a significant portion of the total lattice energy. acs.org

The morphology, or external shape, of a crystal is determined by the relative growth rates of its different faces. This can be predicted computationally using models like the Attachment Energy (AE) model. The AE model posits that the growth rate of a crystal face is proportional to the energy released when a single growth slice attaches to that face.

By analogy with studies on similar molecules like L-glutamic acid, a workflow to predict the crystal morphology of Potassium DL-aspartate hemihydrate would involve calculating the intrinsic crystal structure and then modeling the interaction of the solvent with the different crystal faces. acs.orgnih.gov The solvent can inhibit or promote growth on specific faces, thus altering the final crystal habit. This is particularly relevant for a hydrated salt, where water is both a component of the crystal and the solvent.

Mechanistic Investigations in Defined Biological Systems in Vitro and Pre Clinical Models

Biochemical Interactions of Aspartate and its Salts with Enzymes and Cellular Components

The biological activities of potassium DL-aspartate hemihydrate are fundamentally linked to the biochemical behavior of the aspartate anion. Aspartate is a non-essential amino acid that plays a central role in a multitude of metabolic pathways. numberanalytics.com Its interactions with various enzymes and cellular components have been extensively studied, providing a basis for understanding the mechanistic underpinnings of its physiological effects.

Enzyme Kinetic Studies with Aspartate-Metabolizing Enzymes

Aspartate's role as a substrate and regulator of enzyme activity is crucial to its metabolic functions. A key enzyme in aspartate metabolism is aspartate aminotransferase (AST), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible transfer of an α-amino group between aspartate and glutamate (B1630785). youtube.comwikipedia.org This reaction is vital for both amino acid biosynthesis and degradation. wikipedia.org

Kinetic studies have revealed the intricate mechanisms of AST's interaction with aspartate. The enzyme operates through a ping-pong mechanism involving two half-reactions. wikipedia.org In the first, aspartate reacts with the enzyme-PLP complex to form oxaloacetate and the pyridoxamine (B1203002) phosphate (PMP) form of the enzyme. wikipedia.org In the second, an α-keto acid, such as α-ketoglutarate, accepts the amino group from the PMP form to generate a new amino acid, glutamate, and regenerate the original enzyme-PLP complex. wikipedia.org The efficiency of this process is highlighted by the high selectivity of AST for its preferred substrates, with a significantly lower reaction rate for similar molecules like asparagine. mdpi.com The binding of the side-chain carboxylate of aspartate to a specific arginine residue in the active site is a critical determinant of this selectivity. mdpi.com

Transient-state kinetic studies have further elucidated the dual routes of the enzyme-substrate association process, particularly at varying pH levels. nih.govacs.org These studies show that the protonation state of both the enzyme and the substrate influences the reaction pathway. nih.govacs.org

Table 1: Key Enzymes in Aspartate Metabolism

| Enzyme | Reaction Catalyzed | Cellular Location |

| Aspartate Aminotransferase (AST) | L-aspartate + α-ketoglutarate ↔ oxaloacetate + L-glutamate wikipedia.org | Cytosol and Mitochondria numberanalytics.comnih.gov |

| Asparaginase | Asparagine + H₂O → Aspartate + NH₃ numberanalytics.com | Various tissues numberanalytics.com |

| Aspartate Kinase | Aspartate → Aspartyl-β-phosphate youtube.com | Chloroplasts (in plants) nih.gov |

| Aspartate Semialdehyde Dehydrogenase | Aspartyl-β-phosphate → Aspartate-β-semialdehyde youtube.com | Chloroplasts (in plants) nih.gov |

| Argininosuccinate (B1211890) Synthetase | Citrulline + Aspartate + ATP → Argininosuccinate + AMP + PPi testbook.com | Cytoplasm testbook.com |

| Argininosuccinate Lyase | Argininosuccinate → Arginine + Fumarate (B1241708) testbook.com | Cytoplasm testbook.com |

Studies on Aspartate Transport Mechanisms in Model Cellular Systems

Due to its charged nature at physiological pH, aspartate requires specific transport proteins to cross cellular and mitochondrial membranes. nih.gov Several transporters have been identified that facilitate the movement of aspartate.

In the plasma membrane, the excitatory amino acid transporters (EAATs), also known as the Solute Carrier Family 1 (SLC1), are responsible for the uptake of aspartate and glutamate into cells. mdpi.com For instance, SLC1A3 has been shown to transport aspartate into cancer cells, particularly under conditions where endogenous synthesis is limited. mdpi.com

Within the cell, the transport of aspartate across the inner mitochondrial membrane is crucial for linking cytosolic and mitochondrial metabolic pathways. The malate-aspartate shuttle is a primary mechanism for this transport, involving two key carriers: the aspartate-glutamate carrier (AGC) and the malate-α-ketoglutarate carrier (MGC). mdpi.comnih.gov AGCs, such as AGC1 (Aralar1) and AGC2 (Citrin), facilitate the exchange of cytosolic glutamate for mitochondrial aspartate. mdpi.com This process is essential for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. nih.gov

Studies on a trimeric archaeal aspartate transporter, GltPh, have provided structural insights into the mechanism of sodium-coupled aspartate transport. nih.gov These studies highlight the role of specific helical hairpins acting as intracellular gates that regulate the binding and release of aspartate. nih.gov Furthermore, a vesicular aspartate transporter, identified as sialin, has been shown to be responsible for the storage of aspartate in synaptic vesicles, a key process in aspartergic neurotransmission. pnas.org

Role of Aspartate in Metabolic Pathways in Model Organisms and Cell Lines

Aspartate is a nodal metabolite, situated at the crossroads of several essential metabolic pathways. mdpi.com Its carbon and nitrogen atoms are utilized in the synthesis of other amino acids, nucleotides, and in energy metabolism.

Involvement in Amino Acid Biosynthesis and Transamination Reactions

Aspartate serves as a direct precursor for the synthesis of several other amino acids. nih.govlibretexts.org Through the action of various enzymes, the carbon skeleton of aspartate is converted into asparagine, lysine (B10760008), threonine, and methionine. youtube.comlibretexts.org In plants and bacteria, the aspartate family of amino acids is synthesized via a branched pathway that begins with the phosphorylation of aspartate by aspartate kinase. youtube.comnih.gov

Transamination reactions are central to aspartate's role in amino acid metabolism. As previously mentioned, aspartate aminotransferase (AST) catalyzes the reversible transamination of aspartate to oxaloacetate. numberanalytics.com This reaction is not only a key step in aspartate degradation but also a primary route for its synthesis from the Krebs cycle intermediate, oxaloacetate. numberanalytics.com Glutamate often serves as the amino group donor in this reaction. wikipedia.org

Contribution to Energy Metabolism Pathways (e.g., Krebs Cycle, Urea (B33335) Cycle)

Aspartate is intimately linked to the Krebs (or tricarboxylic acid, TCA) cycle. nih.gov By being reversibly converted to oxaloacetate, an intermediate of the Krebs cycle, aspartate can either be catabolized for energy or contribute to the replenishment of Krebs cycle intermediates (anaplerosis). numberanalytics.com This connection is vital for maintaining the cycle's activity, especially in highly metabolic tissues. exlibrisgroup.com

The urea cycle, the primary pathway for the detoxification of ammonia (B1221849) in mammals, is also critically dependent on aspartate. nih.gov One of the nitrogen atoms in the urea molecule is directly donated by aspartate. nih.gov In a key step of the cycle, aspartate condenses with citrulline to form argininosuccinate, a reaction catalyzed by argininosuccinate synthetase. testbook.com The subsequent cleavage of argininosuccinate yields arginine and fumarate. testbook.com The fumarate produced can then enter the Krebs cycle, creating a direct link between the two cycles, often referred to as the "Krebs bicycle". youtube.com

Table 2: Aspartate's Role in Major Metabolic Pathways

| Metabolic Pathway | Role of Aspartate | Key Intermediates/Products |

| Amino Acid Biosynthesis | Precursor for asparagine, lysine, threonine, methionine youtube.comlibretexts.org | Aspartyl-β-phosphate, Aspartate-β-semialdehyde youtube.com |

| Krebs (TCA) Cycle | Anaplerotic substrate (via conversion to oxaloacetate) numberanalytics.comnih.gov | Oxaloacetate numberanalytics.com |

| Urea Cycle | Donates a nitrogen atom for urea synthesis testbook.comnih.gov | Argininosuccinate testbook.com |

| Gluconeogenesis | Precursor for oxaloacetate, which enters the gluconeogenic pathway numberanalytics.com | Oxaloacetate numberanalytics.com |

| Nucleotide Synthesis | Provides atoms for the synthesis of purine (B94841) and pyrimidine (B1678525) rings mdpi.com | Inosine monophosphate (IMP), Orotate mdpi.commdpi.com |

Influence on Nitrogen Metabolism and Ammonia Detoxification Pathways

In the context of ammonia detoxification, aspartate's involvement in the urea cycle is paramount. patsnap.com By providing one of the two nitrogen atoms destined for excretion as urea, aspartate facilitates the removal of toxic ammonia from the body. nih.gov The efficiency of the urea cycle is therefore directly linked to the availability of aspartate. Studies in Escherichia coli have also demonstrated that L-aspartate can serve as a high-quality nitrogen source, with its assimilation being regulated by the nitrogen regulatory system. nih.gov The enzyme L-aspartase, which deaminates aspartate to release ammonia, is a key player in this process. nih.gov

In Vitro Studies on Ion Transport and Electrolyte Homeostasis Mechanisms (Potassium Specific)

In vitro studies using various cell models have elucidated the critical role of potassium and its interplay with aspartate in maintaining fundamental cellular processes. These investigations highlight the mechanisms governing ion transport, electrical neutrality, and osmotic stability.

Potassium (K+) is the most abundant intracellular cation and is fundamental to establishing the resting membrane potential and regulating cell volume. teachmephysiology.comsemanticscholar.org The maintenance of a high intracellular potassium concentration is crucial for cellular homeostasis. Disruptions in this balance can significantly alter membrane potential, impacting cell function across various tissues. teachmephysiology.com

Research on microorganisms has revealed a direct link between the transport of acidic amino acids, like aspartate, and potassium ions. nih.gov Studies in Streptomyces hydrogenans demonstrated that the influx of L-aspartate is specifically stimulated by extracellular potassium. nih.gov Conversely, the uptake of L-aspartate was found to stimulate the influx of potassium ions. nih.gov This suggests a cotransport mechanism where the movement of aspartate is coupled with the movement of potassium, a process that helps maintain charge balance across the cell membrane during amino acid uptake. nih.gov This active accumulation of ions and amino acids is intrinsically linked to osmotic balance, as it dictates the movement of water to maintain cellular volume and integrity. semanticscholar.org Further studies in Streptococcus mutans have also shown that potassium ions stimulate L-glutamate/L-aspartate transport, partly through the regulation of intracellular pH, another key component of cellular homeostasis. nih.gov

The primary driver of potassium accumulation within cells is the Sodium-Potassium (Na+/K+) ATPase pump, a transmembrane enzyme found in all animal cells. teachmephysiology.comnih.govyoutube.com This pump actively transports three sodium (Na+) ions out of the cell in exchange for two potassium (K+) ions moving into the cell, a process powered by the hydrolysis of one molecule of ATP. nih.govyoutube.com

The electrogenic nature of the Na+/K+ pump, which results in a net export of one positive charge per cycle, is essential for maintaining the cell's resting membrane potential and creating a steep electrochemical gradient for both sodium and potassium. nih.govyoutube.com This gradient is vital not only for electrical excitability in cells like neurons but also for driving secondary transport processes for other molecules, including amino acids. nih.govyoutube.com

While aspartate does not interact directly with the Na+/K+ pump, its transport is reliant on the potassium gradient established by the pump. Kinetic analyses have shown that extracellular potassium increases the affinity of aspartate transport systems, suggesting that potassium binds to the aspartate carrier and is cotransported across the membrane. nih.gov Therefore, the continuous activity of the Na+/K+ pump is indispensable for providing the necessary potassium gradient that facilitates the efficient uptake of aspartate.

Table 1: Characteristics of the Na+/K+ ATPase Pump

| Characteristic | Description | Reference |

|---|---|---|

| Function | Actively transports Na+ ions out of the cell and K+ ions into the cell against their concentration gradients. | nih.govyoutube.com |

| Stoichiometry | 3 Na+ ions exported per 2 K+ ions imported. | nih.govyoutube.com |

| Energy Source | Hydrolysis of one ATP molecule per cycle. | nih.govyoutube.com |

| Cellular Role | Maintains resting membrane potential, regulates cell volume (osmotic balance), and drives secondary active transport. | nih.gov |

| Nature | Electrogenic (creates a net movement of positive charge outward). | nih.gov |

Comparative Biochemical Efficacy and Metabolic Fate of DL- vs. L- and D-Stereoisomers in Pre-clinical Models

The biological activity and metabolic pathways of aspartate are highly dependent on its stereochemistry. While L-aspartate is a common proteinogenic amino acid deeply integrated into central metabolism, D-aspartate serves more specialized roles, particularly in the nervous and endocrine systems, and follows a distinct metabolic route. nih.gov

The metabolic fate of the two isomers differs significantly. L-aspartate is a key node in metabolism, primarily produced from oxaloacetate via transamination. It serves as a precursor for the biosynthesis of other amino acids and various essential metabolites. researchgate.net In contrast, D-aspartate is specifically catabolized by the flavoenzyme D-aspartate oxidase (DDO). nih.gov This enzyme, which is expressed at very low levels during embryonic development but increases significantly after birth, catalyzes the oxidative deamination of D-aspartate to produce oxaloacetate, ammonia, and hydrogen peroxide. nih.govnih.gov This developmental expression pattern results in high levels of D-aspartate in the embryonic brain, which sharply decrease postnatally. nih.govnih.gov

Preclinical studies comparing the biochemical efficacy of the stereoisomers have focused on their interaction with amino acid transporters. Research using a glutamate transporter homolog, GltTk, revealed that it transports both D-aspartate and L-aspartate with similar affinity (Km) and an identical sodium-to-substrate coupling stoichiometry. elifesciences.org However, studies in more complex systems reveal regional specificities. Autoradiography of rat brain sections showed that while glutamate transporters in the forebrain did not differentiate between the enantiomers, transporters in the cerebellar cortex exhibited a preference for L-aspartate over D-aspartate. nih.gov Furthermore, preclinical models with depleted D-aspartate levels have shown alterations in the metabolic pathways of several L-amino acids, including L-glutamate, L-alanine, and L-valine, indicating a functional interaction between the metabolic pools of the two isomers. unina.it

Table 2: Comparative Metabolic Fate of Aspartate Stereoisomers

| Feature | L-Aspartate | D-Aspartate | Reference |

|---|---|---|---|

| Primary Role | Protein synthesis, precursor for other amino acids, nitrogen metabolism. | Neuromodulation, endocrine regulation. | nih.govresearchgate.net |

| Primary Catabolic Enzyme | Aspartate aminotransferases (transamination). | D-aspartate oxidase (DDO) (oxidative deamination). | nih.govresearchgate.net |

| Catabolic Products | Oxaloacetate, α-ketoglutarate, other amino acids. | Oxaloacetate, ammonia, hydrogen peroxide. | nih.gov |

| Occurrence in Brain | Relatively stable levels throughout life. | High during embryonic development, decreases sharply after birth. | nih.govnih.gov |

Table 3: Comparative Efficacy of Aspartate Stereoisomers in Pre-clinical Transport Models

| Model System | Finding | Reference |

|---|---|---|

| Glutamate Transporter Homolog (GltTk) | Transports L- and D-aspartate with similar affinity and identical stoichiometry. | elifesciences.org |

| Rat Brain (Forebrain) | Na+-dependent glutamate transporters show no significant stereoselectivity. | nih.gov |

| Rat Brain (Cerebellar Cortex) | Evidence for a glutamate transporter binding site that prefers L-aspartate over D-aspartate. | nih.gov |

Advanced Analytical Methodologies for Research and Quality Control of Potassium Dl Aspartate Hemihydrate

Chromatographic Separations and Detection Techniques for Purity and Impurity Profilingresearchgate.net

Chromatographic methods are fundamental in separating and quantifying the components of a mixture, making them indispensable for the purity and impurity profiling of Potassium DL-aspartate hemihydrate. researchgate.net The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of pharmaceutical products. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Developmentsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like amino acids and their salts. researchgate.net The development of a robust HPLC method is critical for the accurate determination of Potassium DL-aspartate and its potential impurities.

A common approach involves reversed-phase HPLC, often requiring pre-column derivatization to enhance the detection of amino acids. nih.gov For instance, a method utilizing 2,4-dinitrofluorobenzene (DNFB) as a derivatizing agent has been successfully developed for the simultaneous quantification of potassium aspartate and other amino acids. nih.gov The reaction is typically carried out in an alkaline medium at elevated temperatures to ensure complete derivatization. nih.gov

The separation of the D- and L-enantiomers of aspartic acid is a significant challenge due to their identical chemical structures. researchgate.net Chiral chromatography is employed to resolve these stereoisomers. One effective strategy is the use of a chiral stationary phase (CSP), such as those based on macrocyclic glycopeptides like teicoplanin. sigmaaldrich.com These CSPs are compatible with both aqueous and organic mobile phases, making them ideal for separating polar and ionic compounds like amino acids without prior derivatization. sigmaaldrich.com The mobile phase composition, including pH and organic modifier content, is carefully optimized to achieve baseline separation of the enantiomers. sigmaaldrich.comnih.gov

Method validation is a critical aspect of HPLC method development, ensuring the method is specific, robust, and reliable. nih.gov This involves assessing parameters such as linearity, accuracy, precision, and robustness by analyzing multiple batches and stress-degraded samples. researchgate.netnih.gov

Table 1: HPLC Method Parameters for Aspartic Acid Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Agilent ZORBAX-NH2 | chinjmap.com |

| Mobile Phase A | 0.05 mol·L-1 Potassium Dihydrogen Phosphate (B84403) | chinjmap.com |

| Mobile Phase B | Acetonitrile | chinjmap.com |

| Ratio (A:B) | 37:63 | chinjmap.com |

| Flow Rate | 1.3 mL·min-1 | chinjmap.com |

| Detection Wavelength | 200 nm | chinjmap.com |

| Derivatizing Agent | o-phthalaldehyde (OPA) and mercaptoethanol (ME) | nih.gov |

| Chiral Selector | β-cyclodextrin (β-CD) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile compounds like Potassium DL-aspartate, derivatization is necessary to convert them into volatile esters. tdl.org This process typically involves heating the amino acid with an alcohol (e.g., isopropanol) in the presence of an acid catalyst, followed by acylation. oup.com

The separation of enantiomers can be achieved using a chiral stationary phase. nih.gov Polysiloxanes carrying chiral groups have been shown to effectively separate most amino acid enantiomers in a shorter time compared to other phases. oup.comnih.gov The choice of the ester group and the substituents on the α-carbon can significantly affect the resolution and retention times of the derivatives. tdl.org

GC-MS provides not only chromatographic separation but also mass spectral data, which aids in the structural elucidation and identification of impurities. The mass spectrometer fragments the derivative molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.

Table 2: GC-MS Analysis Parameters for Amino Acid Enantiomers

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | N-trifluoroacetyl-L-valyl-L-valine-O-cyclohexyl ester | tdl.org |

| Column | Stainless steel capillary (e.g., 200' x 0.02") | tdl.org |

| Carrier Gas | Helium | tdl.org |

| Temperature Program | 90°C to 175°C | oup.comnih.gov |

| Derivatization | Esterification with isopropanol (B130326) and acylation with pentafluoropropionic anhydride | oup.com |

Advanced Spectroscopic Techniques for Structural Confirmation and Quantitative Analysissigmaaldrich.com

Spectroscopic techniques provide invaluable information about the molecular structure and concentration of a substance.

Mass Spectrometry (MS) Applications in Characterization

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a potent tool for identifying unknown impurities. chinjmap.com

In the analysis of potassium aspartate, two-dimensional liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (2D-LC-Q-TOF-MS) has been utilized to identify unknown impurities in injection formulations. chinjmap.com This advanced technique provides high-resolution mass data and fragmentation patterns (MS²), which are essential for elucidating the structures of impurities. chinjmap.com The use of both positive and negative electrospray ionization (ESI) modes can provide comprehensive information about the analytes. chinjmap.com

Thermal Analysis Techniques in Material Science Researchbohrium.com

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. mdpi.com For a hydrated compound like Potassium DL-aspartate hemihydrate, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly informative. nih.govresearchgate.net

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mdpi.com This can reveal information about phase transitions, such as melting and dehydration. For a hemihydrate, the DSC thermogram would be expected to show an endothermic peak corresponding to the loss of water of hydration. bohrium.comnih.gov

TGA measures the change in mass of a sample as a function of temperature. mdpi.com For Potassium DL-aspartate hemihydrate, TGA can quantify the water content by measuring the mass loss upon heating. nih.govresearchgate.net The temperature at which this mass loss occurs provides information about the thermal stability of the hydrate (B1144303). By analyzing the thermal decomposition profile, the kinetic parameters, such as the activation energy of dehydration, can be determined using models like the Flynn-Wall-Ozawa (FWO) method. bohrium.comnih.gov

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. This method is particularly valuable for identifying and characterizing phase transitions such as melting, crystallization, and solid-solid transitions. In the context of Potassium DL-aspartate hemihydrate, DSC analysis can elucidate the temperatures at which the compound undergoes physical changes, providing a thermal fingerprint of the material.

While specific DSC thermogram data for Potassium DL-aspartate hemihydrate is not extensively available in publicly accessible literature, the typical analysis would involve heating a small, precisely weighed sample in a sealed pan at a controlled rate. The resulting DSC curve would plot heat flow against temperature. Endothermic events, such as the loss of water of hydration (dehydration) and melting, would appear as peaks pointing downwards, while exothermic events, like crystallization or decomposition, would be represented by peaks pointing upwards.

For a hydrated salt, the initial endothermic peak often corresponds to the energy required to remove the water molecules from the crystal lattice. Subsequent peaks at higher temperatures would indicate further phase transitions or the onset of thermal decomposition. The temperature at the peak maximum (Tpeak) and the onset temperature (Tonset) of these transitions are key parameters determined from the DSC curve. The area under an endothermic peak can be integrated to quantify the enthalpy change (ΔH) associated with the transition, providing a measure of the energy absorbed during the process.

A hypothetical DSC analysis of Potassium DL-aspartate hemihydrate might reveal the following events:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Dehydration | 80 - 120 | 110 | Data not available |

| Decomposition | > 200 | > 220 | Data not available |

| Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for Potassium DL-aspartate hemihydrate are not publicly documented. |

The precise temperatures and enthalpy values are dependent on experimental conditions such as the heating rate and the atmosphere (e.g., nitrogen or air).

Thermogravimetric Analysis (TGA) for Hydration State Determination

Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is particularly effective for determining the hydration state of a compound by quantifying the mass loss associated with the release of water molecules upon heating.

In a typical TGA experiment for Potassium DL-aspartate hemihydrate, a sample is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of initial mass remaining against temperature. A step-wise decrease in the mass on the TGA curve indicates a mass loss event. For a hemihydrate, a distinct mass loss corresponding to the theoretical water content would be expected.

The theoretical water content of Potassium DL-aspartate hemihydrate (C₄H₆KNO₄ · 0.5H₂O) can be calculated based on its molecular weight. The loss of this specific amount of water upon heating confirms the hemihydrate nature of the salt and allows for the precise determination of its water content. The temperature range over which this water loss occurs provides information about the thermal stability of the hydrate. Any subsequent mass loss at higher temperatures would signify the decomposition of the anhydrous compound.

A representative TGA data summary for Potassium DL-aspartate hemihydrate would look as follows:

| Temperature Range (°C) | Mass Loss (%) | Corresponding Event |

| 80 - 150 | ~4.7% | Loss of 0.5 mole of water (Dehydration) |

| > 200 | Data not available | Decomposition of the anhydrous salt |

| Note: The mass loss percentage is based on the theoretical water content of a hemihydrate and the temperature range is a general estimation. Specific experimental data is not publicly available. |

The combination of DSC and TGA provides a comprehensive thermal profile of Potassium DL-aspartate hemihydrate. While DSC identifies the temperatures of phase transitions and measures their energetic changes, TGA quantifies the associated mass changes, allowing for a clear distinction between dehydration and decomposition processes. These advanced analytical methodologies are fundamental for the rigorous research and stringent quality control of this important compound.

Research on Potassium Dl Aspartate Hemihydrate in Pharmaceutical Excipient Development

Investigation of Solid-State Properties for Formulation Stability Research

The solid-state properties of an excipient are paramount as they directly influence the stability, manufacturability, and performance of the final drug product. agnopharma.comnih.govpatheon.com For Potassium DL-aspartate hemihydrate, a thorough investigation of its solid-state characteristics is a prerequisite for its application in pharmaceutical formulations. Key properties that require detailed study include crystallinity, polymorphism, hygroscopicity, and thermal behavior.

Crystalline solids exhibit long-range molecular order, which generally contributes to greater stability compared to their amorphous counterparts. nih.gov Powder X-ray Diffraction (PXRD) is a fundamental technique used to assess the crystallinity of materials. The PXRD pattern of a crystalline substance shows sharp, well-defined peaks, whereas an amorphous material displays a broad halo. acs.org

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical consideration in pharmaceutical development. agnopharma.com Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. nih.gov Techniques such as Differential Scanning Calorimetry (DSC), thermogravimetric analysis (TGA), and PXRD are employed to identify and characterize different polymorphic forms. acs.org

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is another crucial property for an excipient. purdue.edunih.gov Excessive moisture uptake can lead to physical changes like deliquescence, as well as chemical degradation of the API. purdue.edu The hygroscopicity of Potassium DL-aspartate hemihydrate would be systematically evaluated by exposing the material to varying relative humidity (RH) conditions and measuring the water content over time.

The thermal behavior of an excipient, studied using techniques like DSC and TGA, provides information about its melting point, decomposition temperature, and the presence of any phase transitions. researchgate.net This data is vital for determining appropriate processing temperatures during manufacturing operations such as granulation and drying.

A representative summary of the solid-state properties of a hypothetical batch of Potassium DL-aspartate hemihydrate is presented in Table 1.

Table 1: Representative Solid-State Properties of Potassium DL-aspartate hemihydrate

| Property | Technique | Result | Significance in Formulation |

|---|---|---|---|

| Appearance | Visual Inspection | White to off-white crystalline powder | Basic quality control and identification |

| Crystallinity | Powder X-ray Diffraction (PXRD) | Crystalline | Indicates good physical stability |

| Melting Point | Differential Scanning Calorimetry (DSC) | Decomposes before melting | Defines thermal processing limits |

| Water Content | Karl Fischer Titration | ~4.7% (consistent with hemihydrate) | Confirms hydrate (B1144303) form and batch-to-batch consistency |

| Hygroscopicity | Dynamic Vapor Sorption (DVS) | Slightly hygroscopic at high RH (>80%) | Informs handling and storage requirements |

Co-crystallization and Salt Form Research for Enhanced Material Characteristics

To further enhance the physicochemical properties of APIs, co-crystallization and the formation of new salt forms are innovative strategies in pharmaceutical development. researchgate.neteurofins.com Amino acids and their salts, including Potassium DL-aspartate hemihydrate, are promising candidates for these approaches due to their ability to form hydrogen bonds and other non-covalent interactions. nih.govdntb.gov.ua

Co-crystals are multi-component crystals in which the API and a co-former are present in a stoichiometric ratio within the same crystal lattice. researchgate.net The formation of co-crystals can significantly alter properties such as solubility, dissolution rate, and stability of the API. tricliniclabs.com A co-crystal screening study for an API with Potassium DL-aspartate hemihydrate as a potential co-former would involve various techniques such as solvent evaporation, grinding, and slurry crystallization. unchainedlabs.comnih.gov The resulting solids would be analyzed by PXRD, DSC, and spectroscopy to confirm the formation of a new crystalline phase.

Table 2 outlines a hypothetical co-crystal screening workflow.

Table 2: Hypothetical Co-crystal Screening of an API with Potassium DL-aspartate hemihydrate

| Screening Method | Solvents | API:Co-former Ratio | Analytical Techniques | Outcome |

|---|---|---|---|---|

| Solvent Evaporation | Ethanol, Methanol (B129727), Acetone | 1:1, 1:2, 2:1 | PXRD, DSC, FTIR | Potential new crystalline phases identified |

| Liquid-Assisted Grinding | Minimal amount of Isopropanol (B130326) | 1:1 | PXRD | Amorphous or partial conversion |

| Slurry Crystallization | Ethyl Acetate, Acetonitrile | 1:1 | PXRD, HPLC | Confirmation of co-crystal formation and purity |

Similarly, research into different salt forms of an API can be conducted. While Potassium DL-aspartate is itself a salt, it could potentially be used in salt-switching experiments or as a component in more complex salt formations. The selection of an appropriate salt form is a critical step in drug development, as it can have a profound impact on the drug's biopharmaceutical properties. nih.gov

Research on Interactions with Other Formulation Components in Vitro

The compatibility of an excipient with the API and other components of a formulation is essential for ensuring the stability and safety of the final drug product. researchgate.netnih.gov In vitro compatibility studies are performed to detect any potential physical or chemical interactions.

For Potassium DL-aspartate hemihydrate, compatibility with a model API and other common excipients would be evaluated. This typically involves preparing binary mixtures of the excipient with the API or another excipient and subjecting them to accelerated stability conditions (e.g., elevated temperature and humidity). nih.gov These mixtures are then analyzed at specified time points using techniques such as High-Performance Liquid Chromatography (HPLC) for chemical degradation and DSC and PXRD for physical changes. nih.govnih.gov

Calorimetric techniques like Isothermal Titration Calorimetry (ITC) can provide detailed thermodynamic information about the binding interactions between molecules in solution, which can be indicative of potential interactions in the solid state. nih.govnih.gov Spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy can also be employed to detect changes in chemical bonds that might indicate an interaction.

Table 3 provides a template for a typical in vitro compatibility study.

Table 3: Representative In Vitro Compatibility Study Design

| Mixture (1:1 w/w) | Storage Conditions | Time Points | Analytical Methods | Observed Changes |

|---|---|---|---|---|

| Potassium DL-aspartate hemihydrate + API | 40°C/75% RH | 0, 2, 4 weeks | HPLC, PXRD, DSC | No significant degradation of API; no change in physical form |

| Potassium DL-aspartate hemihydrate + Microcrystalline Cellulose | 40°C/75% RH | 0, 2, 4 weeks | PXRD, DSC | No evidence of interaction |

| Potassium DL-aspartate hemihydrate + Magnesium Stearate | 40°C/75% RH | 0, 2, 4 weeks | PXRD, DSC | Minor changes in thermal profile, further investigation needed |

Concluding Perspectives and Future Research Directions

Emerging Research Areas for Potassium DL-aspartate hemihydrate and Aspartate Salts

The foundational roles of aspartate in crucial biochemical pathways, such as amino acid synthesis and the malate-aspartate shuttle for cellular energy, have been well-established. numberanalytics.com However, the scientific community is now exploring more diverse and specific applications for its salts, including Potassium DL-aspartate hemihydrate. Current research is branching out into several promising areas:

Agriculture and Plant Science: Aspartic acid and its salts are being investigated for their role in enhancing plant tolerance to various environmental stresses. researchgate.netnih.gov Research has shown that exogenous application of aspartic acid can help mitigate the negative effects of salt stress, heat, and heavy metal toxicity in crops. researchgate.netnih.gov For instance, foliar application of aspartic acid has been observed to improve growth and physiological traits in wheat under saline conditions. nih.govfrontiersin.org A study on maize demonstrated that Zinc-Aspartate was more effective than zinc sulfate (B86663) in alleviating drought stress by modulating antioxidant defense and osmolyte accumulation. plos.org These findings suggest a potential for developing aspartate-based biostimulants to improve crop resilience and yield in challenging agricultural environments. researchgate.net

Materials Science: The unique properties of amino acid salts are attracting attention in the field of materials science. Salts of some amino acids, for example, exhibit strong nonlinear optical properties, which are valuable for applications like signal transmission and data storage. wikipedia.org While specific research on Potassium DL-aspartate hemihydrate in this area is not abundant, the investigation into related compounds like potassium asparaginate as a nonlinear optical material opens up possibilities for exploring the potential of other aspartate salts. wikipedia.org Furthermore, the ability of aspartate residues in proteins to bind with metal ions suggests that aspartate salts could be used in the development of novel biomaterials and for metal chelation. wikipedia.org

Food Science and Technology: Research has explored the use of aspartate salts as taste enhancers. For example, sodium aspartate has been shown to significantly enhance salty taste perception, suggesting its potential as a salt substitute to help reduce sodium intake. oup.com Additionally, potassium polyaspartate, derived from L-aspartic acid, is used as a stabilizer in wine. fao.org These applications highlight the potential for other aspartate salts, including Potassium DL-aspartate hemihydrate, to be investigated for their functional properties in food products.

Biochemical and Electrophysiological Research: Potassium aspartate is utilized in electrophysiological studies, specifically in pipette solutions for patch-clamp experiments, to maintain intracellular potassium levels. wikipedia.org This is crucial for studying ionic currents, such as the Ca²⁺-activated K⁺ currents in gonadotropes. wikipedia.org The DL-aspartate form, containing both D- and L-isomers, presents an interesting area for future investigation. D-aspartate has a distinct role in the nervous and endocrine systems, and further research could elucidate the combined or unique effects of the racemic mixture provided by Potassium DL-aspartate hemihydrate in various biological systems. mdpi.com

Challenges and Opportunities in Fundamental Aspartate Salt Research

Despite the expanding applications, fundamental research on aspartate salts faces several challenges that also present significant opportunities for scientific advancement.

Synthesis and Characterization: A primary challenge lies in the controlled synthesis and detailed characterization of specific salt forms, such as Potassium DL-aspartate hemihydrate. The synthesis of potassium polyaspartate, for instance, involves a multi-step process where L-aspartic acid undergoes polycondensation and racemization, followed by hydrolysis to form the potassium salt. fao.org Achieving precise control over the final product's properties, like the ratio of α- and β-peptide bonds, remains a complex task. fao.org For simpler salts like Potassium DL-aspartate hemihydrate, ensuring the exact stoichiometry and hydration state is crucial for reproducible research findings. Advanced analytical techniques are needed for thorough characterization.

Understanding Structure-Function Relationships: A significant opportunity lies in elucidating the precise structure-function relationships of different aspartate salts. The biological and chemical activity of a salt is determined by the cation (e.g., potassium, magnesium, zinc), the stereochemistry of the aspartate (L-, D-, or DL-racemic mixture), and its hydration state. For example, research on the neuropharmacological features of D-aspartate shows it interacts with NMDA receptors, a function distinct from the more common L-aspartate. mdpi.com Understanding how the racemic nature of Potassium DL-aspartate hemihydrate influences its biological and chemical properties compared to its pure L- or D- counterparts is a key area for future research.

Elucidating Mechanisms of Action: While studies have shown the beneficial effects of aspartate salts in agriculture and exercise physiology, the underlying molecular mechanisms are often not fully understood. plos.orgnih.gov For example, while aspartate supplementation is thought to improve exercise performance by enhancing the TCA cycle, more research is needed to confirm the precise metabolic impact. nih.gov Similarly, in agriculture, the exact pathways through which aspartate salts enhance stress tolerance in plants require further investigation. frontiersin.org

Computational Modeling and Database Development: There is a substantial opportunity to use computational modeling to predict the properties and behavior of various aspartate salts. ornl.gov Developing comprehensive databases of the thermophysical and biological properties of these salts would be invaluable for researchers. ornl.gov This could accelerate the discovery of new applications and facilitate the design of novel aspartate-based compounds with tailored functionalities.

Data Tables

Table 1: Effects of Zinc-Aspartate (Zn-Asp) on Maize Under Drought Stress

| Treatment | Superoxide Dismutase (SOD) Increase | Peroxidase (POD) Increase | Malondialdehyde (MDA) Decrease | Total Soluble Sugar Increase |

|---|---|---|---|---|

| 0.5% Zn-Asp | 28.5% | 33.3% | 43.9% | 28.6% |

This table summarizes the percentage changes in key biochemical markers in maize plants under drought stress after foliar application of 0.5% Zn-Aspartate, as reported in a study. plos.org

Table 2: Investigated Properties of Aspartate Salts in Different Research Areas

| Research Area | Aspartate Salt | Investigated Property/Application | Key Finding |

|---|---|---|---|

| Agriculture | Zinc-Aspartate | Drought stress amelioration in maize | More effective than zinc sulfate in improving antioxidant defense and osmolyte accumulation. plos.org |

| Agriculture | Aspartic Acid | Salt stress tolerance in wheat | Exogenous application mitigated adverse effects of salinity on growth. nih.govfrontiersin.org |

| Food Science | Sodium Aspartate | Taste enhancement | Significantly enhanced salty taste perception. oup.com |

| Food Science | Potassium Polyaspartate | Food additive | Used as a stabilizer in wine. fao.org |

| Electrophysiology | Potassium Aspartate | Component of pipette solutions | Maintains intracellular potassium concentrations for studying ion channels. wikipedia.org |

Compound Names Mentioned

Q & A

Q. What experimental strategies resolve contradictions in reported efficacy of Potassium DL-aspartate hemihydrate across different biological models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.